

Disperse Orange 13 health and safety in laboratory use

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Orange 13*

Cat. No.: *B1581431*

[Get Quote](#)

An In-Depth Technical Guide to the Health and Safety of **Disperse Orange 13** in Laboratory Use

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the health and safety considerations for the laboratory use of **Disperse Orange 13** (C.I. 26080). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and toxicological literature to ensure a comprehensive understanding of the risks and the implementation of robust safety protocols.

Introduction to Disperse Orange 13

Disperse Orange 13, with the CAS number 6253-10-7, is a double azo dye.^[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest class of synthetic colorants.^[2] Disperse dyes, including **Disperse Orange 13**, are sparingly soluble in water and are primarily used for dyeing synthetic hydrophobic fibers such as polyester, polyamide, and acrylics.^{[1][3]} Its lipophilic nature and small molecular size facilitate its absorption into these fibers.^[3] While widely used in the textile industry, its presence in a laboratory setting, whether for quality control, research, or as an intermediate, necessitates a thorough understanding of its health and safety profile.

Hazard Identification and Toxicological Profile

Disperse Orange 13 is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[3] The primary routes of occupational exposure are inhalation of the powder and skin contact. While significant acute toxicological data is not widely identified in literature searches, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential health effects.[3]

GHS Classification Summary

Hazard Class	Category	Hazard Statement	Source
Skin Irritation	2	H315: Causes skin irritation	[4][5]
Eye Irritation	2	H319: Causes serious eye irritation	[4][5]
Specific target organ toxicity – single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	[4][5]

Toxicological Insights:

- Skin and Eye Irritation: Direct contact with **Disperse Orange 13** can cause skin and serious eye irritation.[4][5][6] Although some animal models suggest it is not a primary skin irritant, good hygiene practices are essential to prevent prolonged contact.[3] The physical form of the dye, a fine powder, can cause abrasive damage to the eyes.[3]
- Respiratory Irritation: As a fine powder, **Disperse Orange 13** poses a significant risk of respiratory tract irritation if inhaled.[4][5] Long-term exposure to high concentrations of dust can potentially lead to changes in lung function, a condition known as pneumoconiosis.[3]
- Ingestion: The material is not classified as "harmful by ingestion"; however, it may cause gastrointestinal discomfort, nausea, and vomiting.[3] Ingestion is not considered a primary route of occupational exposure.[3]
- Carcinogenicity and Mutagenicity: There is no conclusive evidence from IARC, NTP, or OSHA to classify **Disperse Orange 13** as a carcinogen. However, a significant concern with

azo dyes is their potential to cleave under reductive conditions (for example, by microorganisms on the skin or in the gut) to form aromatic amines, some of which are known or suspected carcinogens.^{[7][8][9][10]} Studies have shown that Disperse Orange 1 can induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells.^{[2][11]} This suggests a potential for genotoxicity that warrants caution.

- Skin Sensitization: Disperse dyes are recognized as common contact allergens in textiles.^{[3][12][13]} Some studies have identified Disperse Orange 1 and 3 as significant sensitizers.^{[13][14]} The lipophilic nature of these dyes allows for easier skin absorption, which can lead to allergic contact dermatitis in susceptible individuals.^[3]

Risk Assessment in the Laboratory

A thorough risk assessment must be conducted before any work with **Disperse Orange 13**. This involves evaluating the quantity of the substance to be used, the duration and frequency of handling, and the specific procedures to be performed.

Key Risk Factors:

- Dust Generation: Any process that can create airborne dust (e.g., weighing, transferring, mixing) significantly increases the risk of inhalation.
- Skin and Eye Contact: Handling the powder or solutions containing the dye presents a risk of direct contact.
- Spills: Accidental spills can lead to widespread contamination and increased exposure risk.
- Fire and Explosion: As a combustible solid, fine dust clouds of **Disperse Orange 13** can form an explosive mixture with air in the presence of an ignition source.^[3]

Engineering and Administrative Controls

The hierarchy of controls should be applied to mitigate the risks associated with **Disperse Orange 13**.

- Engineering Controls:

- Ventilation: Always handle **Disperse Orange 13** powder in a certified chemical fume hood to prevent inhalation of dust.[15] The fume hood also provides containment in case of a small spill.
- Containment: For larger scale operations, consider using glove boxes or other enclosed systems. Powder handling equipment may require additional safety measures like explosion venting.[3]
- Administrative Controls:
 - Chemical Hygiene Plan: A comprehensive Chemical Hygiene Plan should be in place, outlining specific procedures for handling hazardous chemicals.[16]
 - Training: All personnel must be trained on the specific hazards of **Disperse Orange 13** and the procedures for its safe handling, storage, and disposal.[17]
 - Work Practices: Minimize the amount of material used. Keep containers tightly sealed when not in use.[3] Prohibit eating, drinking, and smoking in the laboratory.[18] Always wash hands thoroughly after handling the chemical.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling **Disperse Orange 13** to prevent skin, eye, and respiratory exposure.[19][20]

Recommended PPE

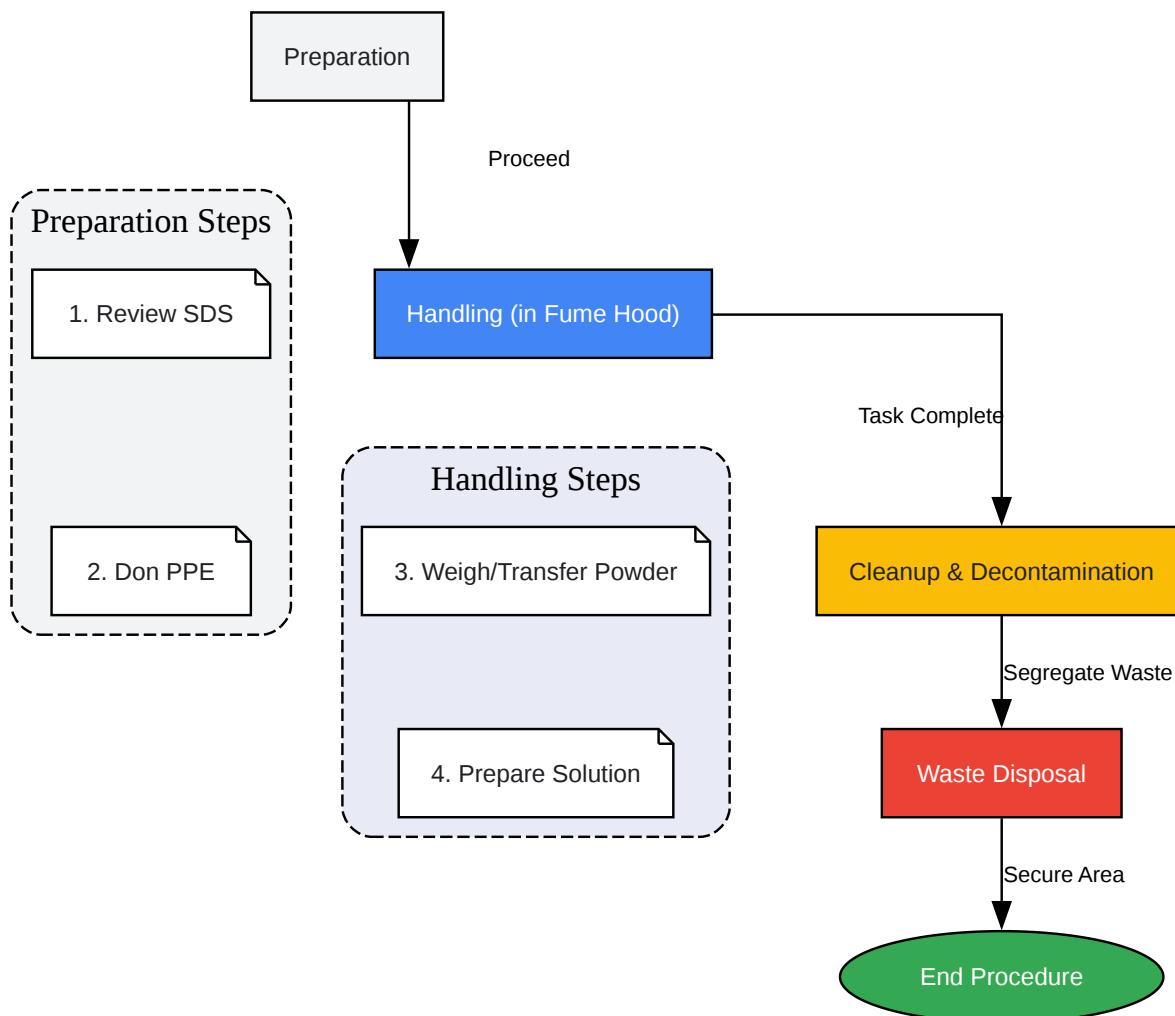
Body Part	PPE Type	Standard/Specification
Eyes/Face	Safety glasses with side shields or chemical goggles.	OSHA 29 CFR 1910.133 or EN 166. [21]
Skin	Chemical-resistant gloves (e.g., nitrile). A lab coat or protective clothing.	Select gloves tested to a relevant standard (e.g., EN 374, US F739). [3]
Respiratory	A NIOSH-approved respirator is required when dust is generated, especially outside of a fume hood.	Follow a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. [21]

Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential steps for the safe handling of **Disperse Orange 13** powder in a laboratory setting.

Preparation:

- Review the Safety Data Sheet (SDS) for **Disperse Orange 13**.[\[19\]](#)
- Ensure a chemical fume hood is certified and functioning correctly.
- Assemble all necessary materials, including PPE, spill kit, and labeled waste containers.
- Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.


Weighing and Transfer:

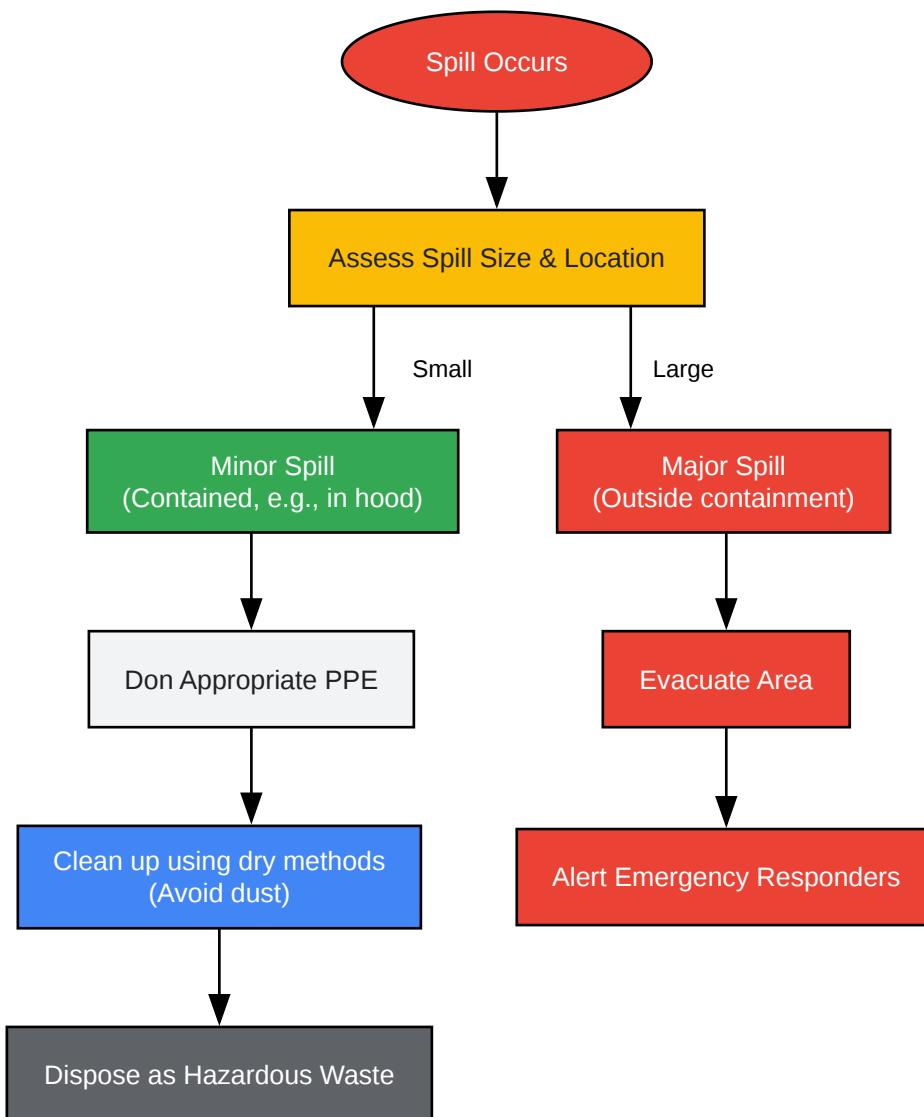
- Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

- Use a spatula to carefully transfer the powder. Avoid any actions that could generate a dust cloud.
- If preparing a solution, add the powder slowly to the solvent.
- Clean any residual powder from the spatula and weighing vessel with a solvent-dampened wipe, and dispose of the wipe in the designated hazardous waste container.

Post-Handling:

- Securely cap the **Disperse Orange 13** container and any prepared solutions.
- Decontaminate the work area within the fume hood.
- Carefully remove PPE, avoiding contact with any contaminated surfaces.
- Wash hands and forearms thoroughly with soap and water.

[Click to download full resolution via product page](#)


Caption: Workflow for the Safe Handling of **Disperse Orange 13**.

Emergency Procedures

Be prepared for accidents by knowing the appropriate emergency response.[\[15\]](#)

- Skin Contact: Immediately flush the affected skin with plenty of soap and running water.[\[3\]](#)
Remove contaminated clothing. Seek medical attention if irritation develops or persists.[\[3\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[3\]\[5\]](#) Seek immediate medical attention.

- Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
- Spills:
 - Minor Spill (in fume hood): Wear appropriate PPE. Use dry clean-up procedures; avoid generating dust.[3] Gently sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it in a sealed, labeled container for disposal.[3] Decontaminate the area with a suitable solvent.
 - Major Spill: Evacuate the area and alert emergency responders.[3] Prevent the spillage from entering drains or water courses.[3]

[Click to download full resolution via product page](#)

Caption: Decision Tree for Responding to a **Disperse Orange 13** Spill.

- Fire: Use dry chemical powder, foam, or carbon dioxide.[3] A water spray or fog can be used for large fires only.[3] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Waste Disposal

All waste containing **Disperse Orange 13**, including contaminated PPE and cleaning materials, must be handled as hazardous waste.[22]

Disposal Protocol:

- Segregation: Do not mix **Disperse Orange 13** waste with other waste streams.[22]
- Containerization: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[23]
- Labeling: The container must be labeled "Hazardous Waste" and list "**Disperse Orange 13**" as a constituent.[23]
- Collection: Arrange for collection by your institution's certified environmental health and safety (EH&S) service. Follow all local, state, and federal regulations for disposal.[3]

Conclusion

Disperse Orange 13 is a useful dye in industrial applications but presents definite hazards in a laboratory setting, primarily related to skin, eye, and respiratory irritation from its powdered form. The potential for long-term health effects associated with azo dyes, such as sensitization and the formation of hazardous metabolites, underscores the need for stringent safety protocols. By implementing robust engineering controls, adhering to strict work practices, using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle **Disperse Orange 13** safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Disperse Orange 13 | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Disperse Orange 13 - Hazardous Agents | Haz-Map [haz-map.com]
- 7. blog.qima.com [blog.qima.com]
- 8. hqts.com [hqts.com]
- 9. compliancegate.com [compliancegate.com]
- 10. AZO DYES | Leather Research Laboratory [leatherusa.org]
- 11. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.mst.dk [www2.mst.dk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uwlax.edu [uwlax.edu]
- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. gz-supplies.com [gz-supplies.com]
- 20. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. benchchem.com [benchchem.com]

- 23. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Disperse Orange 13 health and safety in laboratory use]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581431#disperse-orange-13-health-and-safety-in-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com